N-(2,2,2-Trichloroethoxysulfonyl)urea chemical structure and properties
N-(2,2,2-Trichloroethoxysulfonyl)urea chemical structure and properties
An In-depth Technical Guide to N-(2,2,2-Trichloroethoxysulfonyl)urea
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(2,2,2-Trichloroethoxysulfonyl)urea, a highly functionalized sulfonylurea derivative. Designed for researchers, scientists, and professionals in drug development and synthetic chemistry, this document delves into the compound's chemical structure, physicochemical properties, plausible synthetic routes, and key applications. By integrating established chemical principles with data from authoritative sources, this guide aims to serve as a critical resource for understanding and utilizing this versatile chemical intermediate.
Introduction and Strategic Overview
N-(2,2,2-Trichloroethoxysulfonyl)urea, often abbreviated as Tces-Urea, is a specialized chemical reagent that merges the structural features of a sulfonylurea with a protective trichloroethoxy group.[1] The convergence of these functionalities—the urea moiety known for its role in hydrogen bonding and biological activity, the sulfonyl group as a potent electrophile and structural backbone, and the trichloroethoxy group as a cleavable protecting group—renders this molecule a unique and valuable tool in modern organic synthesis.[1][2]
Its primary significance lies in its role as a synthetic intermediate for constructing complex molecular architectures, particularly in the development of novel bioactive compounds and antibacterial agents like muramycin analogs.[1] This guide provides an in-depth analysis of its core attributes, from fundamental properties to practical applications, to empower researchers in leveraging its unique reactivity.
Chemical Structure and Nomenclature
The unique reactivity of N-(2,2,2-Trichloroethoxysulfonyl)urea stems directly from its molecular architecture. The molecule incorporates three key functional groups: a urea group (-NH-CO-NH-), a sulfonyl group (-SO₂-), and a 2,2,2-trichloroethoxy group (-O-CH₂-CCl₃).
Systematic IUPAC Name: (2,2,2-trichloroethoxy)sulfonylurea
Common Synonyms: Tces-Urea, Aminocarbonylsulfamic acid, 3,3,3-trichloroethoxy ester
Key Identifiers:
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CAS Number: 882739-31-3
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Molecular Formula: C₃H₅Cl₃N₂O₄S
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Linear Formula: NH₂CONHSO₂OCH₂CCl₃
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InChI Key: QYUJBOJJEGIBCJ-UHFFFAOYSA-N
Caption: 2D Chemical Structure of N-(2,2,2-Trichloroethoxysulfonyl)urea.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to its application in a laboratory setting.
Physicochemical Data
The quantitative data for N-(2,2,2-Trichloroethoxysulfonyl)urea are summarized below. This compound is a solid at room temperature with a defined melting point range, indicating a crystalline nature.[3] Its moderate solubility in common organic solvents facilitates its use in a variety of reaction conditions.[1]
| Property | Value | Source |
| Molecular Weight | 271.51 g/mol | |
| Appearance | White Solid | [1] |
| Melting Point | 161-165 °C | [3] |
| Assay Purity | ≥96% | [3] |
| Solubility | Moderately soluble in dichloromethane and ethyl acetate | [1] |
Spectroscopic Profile (Predicted)
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:
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A singlet for the -CH₂- group adjacent to the oxygen and the trichloromethyl group, likely appearing downfield due to the electronegativity of the neighboring atoms.
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Broad signals corresponding to the -NH- and -NH₂ protons of the urea moiety. The chemical shift of these protons can be highly variable and dependent on solvent and concentration.
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¹³C NMR: The carbon spectrum would show distinct signals for:
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The carbonyl carbon (C=O) of the urea group, typically in the 150-160 ppm range.
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The methylene carbon (-CH₂-) of the ethoxy group.
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The trichloromethyl carbon (-CCl₃), which would appear as a single peak.
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Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups.
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Strong, sharp absorption bands for the N-H stretching of the primary and secondary amines in the urea group (typically 3300-3500 cm⁻¹).[5]
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A very strong absorption for the carbonyl (C=O) stretch of the urea group around 1640-1660 cm⁻¹.[5]
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Strong, characteristic absorptions for the asymmetric and symmetric S=O stretching of the sulfonyl group, expected in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions, respectively.
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C-Cl stretching absorptions in the fingerprint region.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight. A characteristic isotopic pattern would be observed due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes).
Synthesis and Reactivity
Proposed Synthetic Pathway
While a specific, published synthesis for N-(2,2,2-Trichloroethoxysulfonyl)urea is not widely documented, a plausible and logical pathway can be constructed based on established methods for synthesizing sulfonylureas.[6] The core strategy involves the reaction of a sulfonyl isocyanate intermediate with ammonia.
Step 1: Synthesis of 2,2,2-Trichloroethyl Chlorosulfonate. This can be achieved by reacting 2,2,2-trichloroethanol with sulfuryl chloride (SO₂Cl₂).
Step 2: Formation of 2,2,2-Trichloroethoxysulfonyl Isocyanate. The chlorosulfonate is then reacted with a source of isocyanate, such as sodium isocyanate, or through a multi-step process involving conversion to a sulfonamide followed by reaction with phosgene or a phosgene equivalent. A more direct route involves the reaction of 2,2,2-trichloroethoxysulfonamide with a carbonyl source.
Step 3: Formation of N-(2,2,2-Trichloroethoxysulfonyl)urea. The highly reactive sulfonyl isocyanate intermediate is then carefully reacted with ammonia (NH₃) to yield the final product.
Caption: Plausible synthetic workflow for N-(2,2,2-Trichloroethoxysulfonyl)urea.
Chemical Reactivity
The reactivity of this compound is dictated by its functional groups:
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Sulfonylurea Moiety: This group is known for its acidic N-H proton (adjacent to the sulfonyl group), which can be deprotonated with a suitable base. The resulting anion can act as a nucleophile.
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Trichloroethoxy Group: This group serves as a protecting group that can be cleaved under specific reductive conditions (e.g., with zinc dust in acetic acid), which is a common strategy in multi-step synthesis. This unmasks a hydroxyl group, providing another point for chemical modification.
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Urea Group: The terminal -NH₂ group can undergo further reactions, such as acylation or alkylation, allowing for the extension of the molecular structure.
Applications in Synthesis and Drug Discovery
The primary value of N-(2,2,2-Trichloroethoxysulfonyl)urea lies in its application as a versatile building block.[1]
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Intermediate for Bioactive Molecules: It is explicitly cited as an intermediate in the synthesis of antibacterial muramycin analogs.[1] Muramycins are a class of antibiotics, and developing novel analogs is a key strategy in combating antibiotic resistance. The sulfonylurea scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of therapeutic agents, including anti-diabetic, anti-cancer, and anti-inflammatory drugs.[2]
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Building Complex Architectures: The combination of the reactive urea functionality and the cleavable trichloroethoxy group allows for sequential and controlled chemical modifications.[1] This makes it an ideal starting point for creating libraries of complex molecules for high-throughput screening in drug discovery programs.
Safety, Handling, and Storage
Proper handling of N-(2,2,2-Trichloroethoxysulfonyl)urea is essential to ensure laboratory safety. The compound is classified as acutely toxic if swallowed.[3]
GHS Hazard Information
| Hazard | Code | Description | Pictogram |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Signal Word | - | Warning | - |
Experimental Protocol: Safe Handling and Storage
1. Personal Protective Equipment (PPE):
- Wear a dust mask (type N95 or equivalent) to prevent inhalation of solid particles.[3]
- Use chemical-resistant gloves (e.g., nitrile) and standard laboratory safety glasses or goggles.[3]
- A lab coat is mandatory to prevent skin contact.
2. Handling:
- Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.
- Avoid direct contact with skin, eyes, and clothing.
- Wash hands thoroughly with soap and water after handling.
3. Storage:
- Store in a tightly sealed container to protect from moisture and light.[1]
- Keep in a cool, dry, and well-ventilated area away from incompatible substances.
- The designated storage class is 13 for non-combustible solids.
4. First Aid Measures:
- Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
- Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.
5. Spill & Disposal:
- In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
- Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
N-(2,2,2-Trichloroethoxysulfonyl)urea is a strategically designed chemical intermediate with significant potential in synthetic organic chemistry and medicinal research. Its unique combination of a reactive sulfonylurea core and a cleavable trichloroethoxy protecting group provides chemists with a versatile platform for constructing complex and biologically relevant molecules. A comprehensive understanding of its properties, reactivity, and safe handling protocols, as outlined in this guide, is crucial for unlocking its full potential in the laboratory.
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